3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-8-17(9-7-16)19-12-10-15-5-4-11-18-13-15;/h6-9,14-15,18H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBRRILRNZKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-(sec-butyl)phenol with 2-chloroethylpiperidine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives
Reduction: Piperidine derivatives
Substitution: Alkylated or sulfonated phenoxy derivatives
Scientific Research Applications
Chemistry
3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride serves as a crucial building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including:
- Oxidation: Producing quinone derivatives.
- Reduction: Forming piperidine derivatives.
- Substitution: Facilitating nucleophilic substitution reactions.
Biology
The compound is under investigation for its role as a ligand in receptor binding studies. Its interactions with specific receptors can provide insights into cellular signaling pathways and neurotransmitter systems.
Medicine
Research suggests potential therapeutic applications in treating neurological disorders. The compound may modulate neurotransmitter pathways, particularly serotonin, which is vital for mood regulation.
Case Studies and Research Findings
Case Study 1: Neurological Effects
A study investigating the effects of this compound on serotonin pathways demonstrated its potential to enhance mood regulation in preclinical models. The findings suggest that it could be developed into a therapeutic agent for mood disorders.
Case Study 2: Receptor Binding Studies
Research focused on the binding affinity of this compound to serotonin receptors showed promising results, indicating its potential as a lead compound for drug development targeting psychiatric conditions.
Mechanism of Action
The mechanism of action of 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and available data for 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride and related compounds:
Key Observations :
- Substituent Effects: sec-Butyl vs. Halogenated Derivatives: Bromo and dichloro substituents () increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Electron-Withdrawing Groups: The trifluoromethyl group () enhances electronegativity, improving binding affinity in receptor-targeted applications (e.g., CNS drugs) .
- Positional Isomerism :
Pharmacological and Toxicological Considerations
- Toxicity Data Gaps : For 4-(Diphenylmethoxy)piperidine HCl (), acute toxicity and environmental impact data are unspecified, emphasizing the need for rigorous safety profiling of newer analogs like the target compound .
Biological Activity
3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₇H₂₈ClNO
- Molecular Weight : 297.86 g/mol
The structure includes a piperidine ring linked to a phenoxy group through an ethyl chain, with the sec-butyl group contributing unique steric and electronic properties that influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems and cellular signaling pathways, which could be beneficial in treating neurological disorders .
Key Mechanistic Insights:
- Receptor Interaction : The compound is believed to bind to certain receptors, influencing their activity and leading to various biological effects. This includes potential modulation of serotonin pathways, which is crucial for mood regulation and other physiological processes .
- Enzyme Modulation : It may also affect enzymatic activities involved in neurotransmitter synthesis or degradation, thereby altering biochemical pathways relevant to neurological health .
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound shows promise:
- Neurological Disorders : The compound is under investigation for its potential therapeutic effects in conditions such as depression and anxiety disorders, where modulation of serotonin levels can be beneficial .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also possess such activity. Further studies are required to confirm this potential .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Unique Features | Potential Activity |
|---|---|---|
| 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride | Contains a tert-butyl group | Altered sterics may enhance receptor affinity |
| 3-{2-[4-(iso-Butyl)phenoxy]ethyl}piperidine hydrochloride | Iso-butyl group | Changes electronic properties affecting binding |
| 3-{2-[4-(n-Butyl)phenoxy]ethyl}piperidine hydrochloride | Linear butyl chain | Influences reactivity and solubility |
This table illustrates how minor modifications in structure can lead to significant differences in biological activity and chemical properties .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Serotonin Modulation : A study highlighted that compounds affecting serotonin synthesis could have therapeutic benefits in osteoporosis treatment by modulating bone metabolism .
- Anticonvulsant Research : Investigations into piperidine derivatives have shown promising anticonvulsant effects, suggesting that similar compounds might offer protective benefits against seizures .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate Formation : Preparation of the piperidine core, often via hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂ gas) .
Substitution Reactions : Functionalization of the piperidine ring with a phenoxyethyl group. This may involve nucleophilic substitution using 4-(sec-butyl)phenol derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Key variables include temperature control (e.g., 60–80°C for substitution), solvent selection (polar aprotic solvents for solubility), and stoichiometric ratios to minimize side products .
Advanced: How can computational modeling optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for key steps like ring substitution. Tools like Gaussian or ORCA simulate intermediates, while machine learning (e.g., ICReDD’s reaction path search methods) narrows experimental conditions by analyzing parameters like solvent polarity and catalyst efficiency . Virtual screening can also prioritize substituents for enhanced yield .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirms structural integrity, e.g., verifying piperidine ring proton environments and phenoxyethyl linkage .
- HPLC-MS : Assesses purity (>99%) and detects trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves stereochemistry of the sec-butyl group .
- TGA/DSC : Evaluates thermal stability during storage .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies in activity (e.g., receptor binding assays) may arise from:
- Stereochemical Variants : Chiral HPLC separates enantiomers for individual testing .
- Solubility Effects : Use standardized buffers (e.g., PBS with 0.1% Tween-80) to ensure consistent bioavailability .
- Assay Sensitivity : Validate protocols with positive controls (e.g., known receptor agonists) and replicate experiments across labs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect waste in sealed containers for incineration .
- First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal .
Advanced: How can researchers design experiments to probe the compound’s mechanism of action?
Answer:
- Receptor Mapping : Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity for targets like GPCRs .
- Kinetic Studies : Stopped-flow spectroscopy monitors binding rates in real-time .
- Mutagenesis : CRISPR-edited cell lines identify key amino acids in target proteins interacting with the compound .
Basic: How should this compound be stored to ensure stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Desiccation : Use silica gel packs to mitigate humidity-induced degradation .
- Compatibility : Avoid polypropylene containers if the compound reacts with plastics; use glass instead .
Advanced: What strategies mitigate impurities during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to terminate at optimal conversion .
- Crystallization Engineering : Control cooling rates and anti-solvent addition to exclude structurally similar byproducts .
- DoE Optimization : Factorial designs identify critical parameters (e.g., pH, stirring speed) affecting purity .
Basic: How is the compound’s solubility profile determined?
Answer:
- Shake-Flask Method : Saturate aqueous/organic solvents (e.g., ethanol, DMSO) with the compound, filter, and quantify via UV-Vis .
- pH-Solubility Relationship : Titrate from pH 1–7.4 using HCl/NaOH and measure solubility shifts .
Advanced: How can interdisciplinary approaches enhance its application in drug discovery?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
